molecular formula C22H28N2O2S B13779463 5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-piperidinopropyl)-, 12,12-dioxide CAS No. 73927-78-3

5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-piperidinopropyl)-, 12,12-dioxide

Cat. No.: B13779463
CAS No.: 73927-78-3
M. Wt: 384.5 g/mol
InChI Key: OWZWKFMDMAWURX-UHFFFAOYSA-N
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Description

The compound 5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-piperidinopropyl)-, 12,12-dioxide (hereafter referred to as the "target compound") is a tricyclic heterocyclic structure featuring a sulfur-containing thiazocine core (a 10-membered ring system with nitrogen and sulfur atoms). Key structural features include:

  • Core: A dibenzo-fused thiazocine ring (1,4-thiazocine) with a sulfone group (12,12-dioxide), enhancing polarity and stability .
  • Substituent: A 3-piperidinopropyl side chain at the 5-position, which may influence lipophilicity and receptor-binding properties.

Properties

CAS No.

73927-78-3

Molecular Formula

C22H28N2O2S

Molecular Weight

384.5 g/mol

IUPAC Name

10-(3-piperidin-1-ylpropyl)-11,12-dihydrobenzo[b][1,6]benzothiazocine 5,5-dioxide

InChI

InChI=1S/C22H28N2O2S/c25-27(26)21-11-4-2-9-19(21)13-18-24(20-10-3-5-12-22(20)27)17-8-16-23-14-6-1-7-15-23/h2-5,9-12H,1,6-8,13-18H2

InChI Key

OWZWKFMDMAWURX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCN2CCC3=CC=CC=C3S(=O)(=O)C4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of dibenzo-thiazocine derivatives, especially those bearing piperidinopropyl substituents and sulfone groups, typically involves multi-step organic synthesis starting from commercially available aromatic precursors. The core strategy often includes:

  • Construction of the dibenzo-thiazocine scaffold via intramolecular cyclization.
  • Introduction of the piperidinopropyl side chain through alkylation or nucleophilic substitution.
  • Oxidation of the thiazocine sulfur to the dioxide (sulfone) form.

Stepwise Synthesis Approaches

Formation of the Dibenzo-Thiazocine Core

Based on related dibenzazepine and dibenzoazepine synthetic methodologies, the construction of the heterocyclic core is commonly achieved through palladium-catalyzed intramolecular Buchwald–Hartwig coupling reactions. For example, a three-step process was reported for dibenzazepine derivatives involving:

  • Nucleophilic addition of substituted o-nitrobenzyl chlorides to chlorobenzaldehydes using tetrakis(dimethylamino)ethylene (TDAE) as a mild reductant.
  • Reduction of the nitro group to an amine with Pd/C and hydrazine hydrate.
  • Intramolecular Buchwald–Hartwig coupling to form the dibenzazepine ring system.

This methodology achieved overall yields ranging from 20% to over 70%, depending on substituents and reaction conditions (Table 1,).

Table 1: Summary of Buchwald–Hartwig Coupling Yields for Dibenzazepine Core Formation

Entry Substituent(s) Yield (%) Temperature (°C) Notes
1 None 9 50–60 Low yield under initial conditions
2 Electron-withdrawing CF3 31–42 135 Improved yield with EWG
3 Electron-donating Me 20–42 135 Moderate yield

Note: These yields are for dibenzazepine analogs; analogous strategies apply to dibenzo-thiazocine systems with modifications.

Introduction of the Piperidinopropyl Side Chain

The piperidinopropyl substituent is generally introduced via nucleophilic substitution reactions on halogenated intermediates or through amide coupling strategies. For instance, alkylation of the nitrogen atom in the thiazocine ring with 3-chloropropylpiperidine or its derivatives under basic conditions is a common route.

The reaction typically proceeds in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–120 °C), with yields depending on the purity of intermediates and reaction time.

Sulfone Formation (Oxidation of Sulfur)

The oxidation of the thiazocine sulfur to the dioxide (sulfone) is achieved by treatment with oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under acidic conditions.

  • Reaction conditions: Room temperature to reflux, reaction times from 2 to 24 hours.
  • Typical yields: 80–95% depending on scale and purification.

Alternative Synthetic Routes

Some reports describe the synthesis of related 6,7-dihydro-5H-1,2,4-triazolo[3,4-16]thiadiazines via condensation of N-aminoheterocycles with aromatic aldehydes followed by reaction with phenacyl bromides under reflux in alcohol solvents, yielding heterocyclic frameworks that can be further functionalized to achieve the target compound class.

Experimental Data and Yields from Related Compounds

A study on dibenzazepine analogs provided detailed analytical data for various synthesized compounds, including melting points, yields, and Rf values, which are useful for comparison and optimization of synthetic protocols.

Table 2: Analytical Data of Selected Dibenzazepine Analog Compounds

Compound Code Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Rf Value (Methanol:Toluene 2:8)
4a C26H20N4O2 420 148–150 90 0.20
4b C26H20N4O2 420 178 75 0.18

Summary of Preparation Methodology

Step Reagents/Conditions Outcome/Yield
Nucleophilic addition o-Nitrobenzyl chloride + 2-chlorobenzaldehyde + TDAE Hydroxy intermediate (71% yield)
Nitro group reduction Pd/C, hydrazine hydrate Amino intermediate
Intramolecular cyclization Pd catalyst, Xphos ligand, base (K2CO3 or NaOtBu), THF Dibenzazepine core (9–42% yield)
Piperidinopropyl substitution Alkylation with 3-chloropropylpiperidine, base, DMF Substituted thiazocine
Sulfone oxidation m-CPBA or H2O2 Sulfone (12,12-dioxide) (80–95%)

The preparation of 5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-piperidinopropyl)-, 12,12-dioxide involves a multistep synthetic sequence prominently featuring palladium-catalyzed intramolecular coupling to construct the dibenzo-thiazocine core, followed by side chain introduction and oxidation to the sulfone. Yields vary depending on substituents and reaction conditions but can be optimized by careful selection of catalysts, ligands, bases, and solvents.

The methods are supported by extensive research on related dibenzazepine and thiazocine derivatives, providing a robust framework for the synthesis of this compound class. Experimental data tables from related studies offer benchmarks for yields and physical properties, aiding reproducibility and further development.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich aromatic rings in the thiazocine framework undergo electrophilic substitutions under controlled conditions.

Reaction Type Conditions Products Key Observations
Nitration HNO₃/H₂SO₄, 0–5°CMono-nitro derivatives at para positionsLimited regioselectivity due to steric hindrance from the piperidinopropyl group .
Sulfonation H₂SO₄ (fuming), 60°CSulfonated products at meta positionsSteric effects reduce reaction rates compared to simpler aromatic systems.
Alkylation AlCl₃ catalyst, R-X (alkyl halide)Alkylated derivativesSide-chain participation alters reaction pathways .

Nucleophilic Addition Reactions

The sulfone groups (12,12-dioxide) act as electron-withdrawing groups, enabling nucleophilic attacks on adjacent carbons.

Nucleophile Conditions Products Mechanistic Notes
Amines EtOH reflux, 12hAmine adducts at sulfone-activated carbonsPiperidinopropyl side chain remains intact .
Alcohols Acidic catalysis (H₂SO₄)Ether derivativesLimited reactivity with bulky alcohols.
Thiols THF, room temperatureThioether analogsHigher yields due to sulfur–sulfur interactions .

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles, leveraging its rigid bicyclic structure.

3.1. Intramolecular Cyclization

Under acidic conditions (polyphosphoric acid, 100–105°C), the piperidinopropyl chain facilitates ring closure, forming tetracyclic derivatives .

3.2. Cross-Cyclization

Reagent Conditions Products
Thiophenol NaOH, isopropyl alcohol, refluxDibenzo[b,f] thiazepine analogs
Phenyl Chloroformate Toluene, 60–65°CCarbamate intermediates for further cyclization .

Reduction Reactions

The sulfone groups are resistant to reduction, but the nitrogen-containing side chains undergo selective transformations.

Reduction Type Conditions Outcome
Catalytic Hydrogenation H₂/Pd-C, EtOHPartial reduction of the thiazocine ring (low yield).
Fe/NH₄Cl Aqueous refluxCleavage of the piperidinopropyl chain to primary amines .

Formation Reactions

The compound is synthesized via multistep pathways involving cyclization and functional group modifications.

5.1. Key Synthetic Steps

  • Intermediate Formation :

    • 2-Nitro diphenyl sulfide → 2-Aminodiphenyl sulfide (Fe/NH₄Cl reduction) .

    • Reaction with phenyl chloroformate yields carbamate intermediates .

  • Cyclization :

    • Polyphosphoric acid-mediated cyclization at 100–105°C forms the thiazocine core .

5.2. Reaction Equation

2 Aminodiphenyl sulfide+Phenyl chloroformateToluene 60 CCarbamate intermediatePPA 100 CThiazocine derivative[4][8]\text{2 Aminodiphenyl sulfide}+\text{Phenyl chloroformate}\xrightarrow{\text{Toluene 60 C}}\text{Carbamate intermediate}\xrightarrow{\text{PPA 100 C}}\text{Thiazocine derivative}\quad[4][8]

Comparative Reactivity of Thiazocine Derivatives

Compound Structural Feature Reactivity Difference
5H-Dibenzo[b,f] thiazepineThiazepine ringHigher electrophilic substitution rates due to reduced steric hindrance .
Dibenzo[b,e] diazepinesDiazepine frameworkPreferential nucleophilic addition at nitrogen sites .

Scientific Research Applications

Biological Activities

Research has demonstrated that derivatives of 5H-dibenzo(b,g)(1,4)thiazocine exhibit a range of biological activities:

  • Antidepressant Properties : Some studies indicate potential efficacy in treating depression due to the structural similarities with known antidepressants.
  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent .
  • Cytotoxic Effects : Investigations into its cytotoxicity reveal activity against cancer cell lines, indicating possible applications in oncology .

Comparative Analysis with Related Compounds

The following table compares 5H-dibenzo(b,g)(1,4)thiazocine with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5H-Dibenzo[b,f][1,4]thiazepinContains a thiazepine ringAntidepressant properties
Dibenzo[b,f][1,5]diazepineIncorporates diazepine structureAnxiolytic effects
Dibenzo[b,e][1,4]diazepinesRelated diazepine frameworkAntipsychotic activity

This comparison illustrates how variations in ring structures and functional groups influence unique biological activities and synthetic pathways.

Case Studies

Several case studies have investigated the applications of 5H-dibenzo(b,g)(1,4)thiazocine:

  • Study on Antidepressant Activity : A study analyzed the binding affinity of this compound to serotonin receptors, demonstrating its potential as an antidepressant. The results indicated significant receptor interaction comparable to established antidepressants .
  • Antimicrobial Efficacy : In another study focusing on antimicrobial properties, derivatives were tested against Gram-positive bacteria. Results showed notable inhibition zones, suggesting effectiveness as an antimicrobial agent .
  • Cytotoxicity Testing : Research involving cytotoxicity assays revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .

Mechanism of Action

The mechanism of action of 5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-piperidinopropyl)-, 12,12-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues by Core Heterocycle

A. Thiazocine Derivatives
  • Target Compound: 12,12-dioxide with 3-piperidinopropyl substituent .
  • Analogues: 6,7-Dihydro-5-(3-pyrrolidinylpropyl)-5H-dibenzo(b,g)(1,4)-thiazocine 12,12-dioxide: Pyrrolidine substituent (5-membered ring) instead of piperidine (6-membered), which may reduce steric bulk and alter receptor affinity . 6,7-Dihydro-5-(3-diethylaminopropyl)-5H-dibenzo(b,g)(1,4)thiazocine: Diethylamino group instead of piperidine, likely increasing hydrophobicity and altering pharmacokinetics .
B. Diazepine Derivatives
  • Clozapine (8-chloro-11-(4-methylpiperazinyl)-5H-dibenzo[b,e][1,4]diazepine) :
    • Core : Diazepine (two nitrogens) instead of thiazocine (sulfur + nitrogen).
    • Substituent : 4-methylpiperazinyl group at the 11-position.
    • Application : Atypical antipsychotic with high affinity for serotonin (5-HT2A) and dopamine receptors .
  • DREADD Agonand 21 (11-(1-Piperazinyl)-5H-dibenzo[b,e][1,4]diazepine) :
    • Application : Chemogenetic tool for modulating synaptic transmission via G protein-coupled receptors .
C. Azepine Derivatives
  • 5H-Dibenzo[b,f]azepine (in polyamides): Core: Azepine (one nitrogen) without sulfur. Application: Electron-donor in electroactive polymers, reducing drive voltages in optoelectronic materials .

Functional Group Comparison

Compound Type Core Structure Key Substituent(s) Oxidation State Application/Activity
Target Compound Thiazocine (S, N) 3-Piperidinopropyl Sulfone (S=O₂) Not specified (structural)
Pyrrolidinylpropyl Thiazocine Thiazocine (S, N) 3-Pyrrolidinylpropyl Sulfone (S=O₂) Toxicity database entry
Clozapine Diazepine (N, N) 4-Methylpiperazinyl Neutral Antipsychotic
Dibenzo[b,f]azepine Polymer Azepine (N) Triphenylamine Neutral Optoelectronic materials

Pharmacological and Physicochemical Properties

  • Receptor Binding: Clozapine and DREADD agonists demonstrate that substituent position (e.g., piperazinyl at 11-position) and core heteroatoms (N vs. S) critically influence receptor selectivity. The target compound’s sulfone and piperidinopropyl groups may confer distinct binding profiles compared to diazepines .
  • Thermal Stability : Dibenzo[b,f]azepine-based polymers exhibit high thermal stability (TGA data in ), suggesting the target compound’s sulfone group could enhance thermal resistance.

Biological Activity

5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-piperidinopropyl)-, 12,12-dioxide is a complex organic compound notable for its unique bicyclic structure and diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5H-dibenzo(b,g)(1,4)thiazocine is C22H28N2O2SC_{22}H_{28}N_{2}O_{2}S, featuring a thiazocine core with a piperidinopropyl side chain. The presence of the 12,12-dioxide functionality enhances its chemical reactivity and biological properties.

Structural Features

FeatureDetails
Molecular FormulaC22H28N2O2SC_{22}H_{28}N_{2}O_{2}S
Molecular Weight372.524 g/mol
CAS Number73927-78-3

Pharmacological Properties

Research indicates that compounds related to 5H-dibenzo(b,g)(1,4)thiazocine exhibit a range of biological activities:

  • Antidepressant Activity : These compounds have shown significant antidepressant effects in various animal models. For example, studies have demonstrated that derivatives can inhibit blepharoptosis induced by Tetrabenazine in mice, suggesting potential for treating depression-related disorders .
  • Neuroprotective Effects : The thiazocine structure is associated with neuroprotective properties, potentially beneficial in conditions like Parkinson's disease and other neurodegenerative disorders .

The biological activity of this compound is closely linked to its structural features. The thiazocine ring and substituents on the nitrogen atom contribute to its receptor binding affinity and pharmacological effects. Interaction studies have indicated that it may target various neurotransmitter systems, particularly those involved in mood regulation.

Study 1: Antidepressant Efficacy

A study involving the administration of 100 mg/kg of the compound to mice demonstrated significant inhibition of Tetrabenazine-induced blepharoptosis. The results indicated a strong correlation between dosage and antidepressant efficacy, with higher doses yielding greater inhibition percentages.

Study 2: Neuroprotective Applications

In another investigation focused on neuroprotection, derivatives of this compound were tested against oxidative stress-induced neuronal damage. Results showed that these compounds could significantly reduce cell death in neuronal cell cultures exposed to harmful agents, supporting their potential use in neurodegenerative disease treatment .

Synthesis Pathways

The synthesis of 5H-dibenzo(b,g)(1,4)thiazocine typically involves multi-step organic reactions. Initial steps include the formation of the thiazocine core followed by functionalization with various side chains such as piperidinopropyl groups.

Synthetic Overview

  • Step 1 : Formation of thiazocine core via cyclization reactions.
  • Step 2 : Introduction of piperidinopropyl side chain through nucleophilic substitution.
  • Step 3 : Dioxide formation through oxidation processes.

Q & A

Basic: What are the recommended synthetic pathways for 5H-Dibenzo(b,g)(1,4)thiazocine derivatives, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of dibenzothiazocine derivatives typically involves multi-step protocols. For example, nitration of dibenzothiophene dioxide precursors (e.g., 2,3-dibenzothiophene-5,5-dioxide) with concentrated nitric acid in sulfuric acid at 60–70°C yields nitro intermediates (75.5% yield for 3,7-dinitro derivatives) . Subsequent reduction using zinc in ethanol/HCl produces amino derivatives. Key variables include:

  • Temperature control : Excess heat during nitration can lead to over-oxidation or decomposition.
  • Stoichiometry : Precise molar ratios of nitric acid to substrate (e.g., 0.05 mol substrate with 34.2 mL HNO₃) minimize side products.
  • Purification : Crystallization from ethanol improves purity (yields >95% reported) .

Advanced: How can researchers resolve contradictions in reported pharmacological activities of this compound across in vitro and in vivo models?

Methodological Answer:
Contradictions often arise from differences in bioavailability, metabolic pathways, or model-specific interactions. A systematic approach includes:

  • Dose-response profiling : Compare EC₅₀ values in cell lines (e.g., HEK-293 for receptor binding) versus in vivo efficacy (e.g., rodent behavioral assays).
  • Metabolite screening : Use LC-MS/MS to identify active metabolites in plasma and tissues, which may explain discrepancies between in vitro potency and in vivo outcomes .
  • Theoretical alignment : Link findings to established frameworks (e.g., receptor occupancy theory or pharmacokinetic/pharmacodynamic models) to contextualize results .

Basic: What analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions (e.g., piperidinopropyl side chain) and oxidation states (e.g., sulfone groups at C12) .
  • High-resolution mass spectrometry (HRMS) : Accurately determine molecular weight (e.g., C₂₀H₂₅N₂O₂S₂) and validate synthetic intermediates .
  • X-ray crystallography : Resolve stereochemical ambiguities, particularly for chiral centers in the piperidine moiety .

Advanced: How can environmental fate studies for this compound be designed to assess long-term ecological risks?

Methodological Answer:
Adopt a tiered framework inspired by Project INCHEMBIOL :

Phase 1 (Lab-scale) :

  • Determine physicochemical properties (logP, hydrolysis rates) using OECD Test Guidelines 105 and 111.
  • Assess biodegradability via closed-bottle tests (OECD 301D).

Phase 2 (Mesocosm) :

  • Simulate environmental partitioning in soil-water systems spiked with ¹⁴C-labeled compound.
  • Monitor bioaccumulation in model organisms (e.g., Daphnia magna) .

Phase 3 (Field) :

  • Deploy passive samplers in contaminated sites to measure real-world persistence.

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity mitigation : Refer to structural analogs (e.g., clozapine derivatives) showing acute toxicity at 20 mg/kg (human TDLo) and agranulocytosis risks .
  • PPE requirements : Use nitrile gloves, fume hoods, and closed-system transfers to minimize dermal/airborne exposure.
  • Waste disposal : Incinerate at >850°C with alkaline scrubbers to neutralize sulfone byproducts .

Advanced: What strategies can address low reproducibility in synthesizing enantiomerically pure forms of this compound?

Methodological Answer:

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/ethanol gradients to resolve enantiomers .
  • Asymmetric catalysis : Optimize Pd-catalyzed cross-coupling reactions with BINAP ligands to enhance stereoselectivity (>90% ee) .
  • Crystallization control : Seed racemic mixtures with pure enantiomer crystals to induce preferential crystallization .

Basic: How can researchers validate the purity of this compound prior to biological testing?

Methodological Answer:

  • HPLC-UV/ELSD : Achieve >98% purity using C18 columns (acetonitrile/water + 0.1% TFA).
  • Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values.
  • Thermogravimetric analysis (TGA) : Detect residual solvents (e.g., DMF) below ICH Q3C limits .

Advanced: What computational tools are suitable for predicting the compound’s interaction with neurological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with cryo-EM structures of GABAₐ receptors to map binding poses .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
  • QSAR modeling : Train models on datasets of dibenzothiazocine analogs to predict IC₅₀ values for novel targets .

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